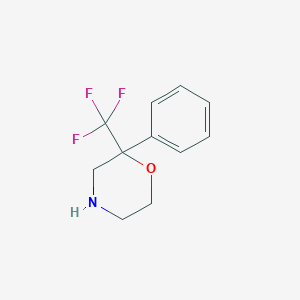

2-Phenyl-2-(trifluoromethyl)morpholine

Description

Properties

CAS No. |

1315366-84-7 |

|---|---|

Molecular Formula |

C11H12F3NO |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2-phenyl-2-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(8-15-6-7-16-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2 |

InChI Key |

KXTYEXKCDGYDSI-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)(C2=CC=CC=C2)C(F)(F)F |

Canonical SMILES |

C1COC(CN1)(C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Trisubstituted Pyrimidine Derivatives

Morpholine-containing pyrimidines, such as CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine), demonstrate high EP2 receptor potentiation (Table 1). Compared to piperidine (CID3239428) or pyrrolidine (CID630454) analogs, the morpholine ring in CID2992168 improves activity, suggesting that the oxygen atom in morpholine enhances binding interactions at the EP2 receptor .

Table 1: EP2 Potentiation of Trisubstituted Pyrimidines

| Compound ID | Core Structure | Fold Shift (PGE2 EC50) |

|---|---|---|

| CID2992168 | Morpholine | 8.5 |

| CID3239428 | Piperidine | 3.2 |

| CID630454 | Pyrrolidine | 2.1 |

| CID891729 | Morpholine (no CF₃) | 7.8 |

Key Insight: The trifluoromethyl group in CID2992168 marginally enhances activity compared to non-fluorinated analogs like CID891729 .

Piperidine vs. Morpholine in Benzamide Derivatives

In 2-piperidinyl phenyl benzamides (e.g., CID890517), replacing piperidine with morpholine (TG6–268) abolished EP2 receptor potentiation. This highlights the critical role of piperidine’s nitrogen geometry for activity in this scaffold, which morpholine cannot replicate due to its oxygen atom .

CB2 Receptor Agonists

In CB2 receptor ligands, morpholine-containing Compound 27 (EC50 = 8 nM) was compared to 4-fluoro-piperidinyl (28 , EC50 = 9 nM) and 4,4-difluoro-piperidinyl (29 , EC50 = 5 nM) analogs. While morpholine provides moderate activity, fluorinated piperidines improve potency, likely due to enhanced hydrophobic interactions .

Perfluorinated Morpholine Derivatives

Fully fluorinated morpholines, such as 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (CAS 382-28-5), exhibit extreme hydrophobicity and chemical stability. These properties contrast with partially fluorinated analogs like 2-Phenyl-2-(trifluoromethyl)morpholine, which balance lipophilicity with hydrogen-bonding capacity .

Ethyl-Substituted Morpholine Analogs

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride (CAS 2044870-93-9) shares structural similarities but replaces the phenyl group with an ethyl chain. This substitution reduces steric bulk, lowering molecular weight (219.63 g/mol vs.

Substituent Effects on Activity

Physicochemical Properties

Table 2: Key Properties of Selected Analogs

| Compound | Molecular Weight | logP (Predicted) | Solubility |

|---|---|---|---|

| This compound* | ~273 | 2.8 | Moderate (DMSO) |

| 2-Ethyl-2-(trifluoromethyl)morpholine | 219.63 | 1.5 | High (aqueous) |

| CID2992168 | 439.4 | 3.2 | Low (DMSO) |

| Compound 27 (CB2 agonist) | ~400 | 4.0 | Low (DMSO) |

*Estimated based on structural analogs .

Preparation Methods

Reductive Amination Approach Using Morpholine Derivatives

One of the most efficient and convergent methods for synthesizing morpholine derivatives including trifluoromethyl-substituted analogs involves reductive amination reactions. This approach is well-documented in patent US6051717A, which describes a one-step reductive amination process that avoids multiple steps and high-temperature cyclization.

- Starting materials: A morpholine derivative bearing phenyl and trifluoromethyl substituents (e.g., 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine) is reacted with an aldehyde-containing compound such as 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole.

- Reaction conditions: The reaction occurs in an organic solvent with a reducing agent.

- Reducing agents: A wide range of reducing agents are suitable, including sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine, borane-trimethylamine), sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride, and catalytic hydrogenation methods.

- Outcome: The reductive amination yields the desired morpholine compound with high efficiency and fewer synthetic steps.

| Parameter | Details |

|---|---|

| Reaction type | One-step reductive amination |

| Solvent | Organic solvents (not specifically limited) |

| Reducing agents | Sodium triacetoxyborohydride, borane-triethylamine complex, sodium borohydride, etc. |

| Temperature | Typically mild, avoiding high-temperature cyclization |

| Advantages | Convenient, efficient, fewer steps, avoids harsh conditions |

This method is adaptable for synthesizing various morpholine derivatives with trifluoromethyl and phenyl groups, providing a streamlined route suitable for industrial applications.

Synthesis via Fluorinated Benzaldehyde Intermediates

The preparation of 2-phenyl-2-(trifluoromethyl)morpholine often requires access to fluorinated benzaldehyde intermediates, which serve as key building blocks for subsequent morpholine ring formation.

A notable preparation method for 2-(trifluoromethyl)benzaldehyde involves:

- Hydrolysis of 2-(trifluoromethyl)dichlorotoluene under the action of C1-C4 linear chain saturated monobasic fatty acids and their alkali metal salts.

- Reaction conditions: Temperature range of 150–190 °C under pressure of 0.3–0.78 MPa.

- Selective fluoridation: Catalyzed by antimony halides with hydrogen fluoride, carried out at 60–110 °C with controlled molar ratios.

This method is characterized by its simplicity, cost-effectiveness, environmental friendliness, and high yield and purity, making it suitable for industrial-scale synthesis of trifluoromethyl-substituted benzaldehydes, which are crucial intermediates for morpholine synthesis.

Morpholine Ring Formation via Cyclization and Catalytic Methods

While specific direct cyclization methods for this compound are less documented, general synthetic strategies for morpholine derivatives include:

- Cyclization of amino alcohols or haloalkyl amines under basic or catalytic conditions.

- Catalytic hydrogenation or reduction to form the morpholine ring from appropriate precursors.

- Use of transition metal catalysis and organocatalysis to facilitate ring closure and substitution reactions.

Recent research has optimized morpholine synthesis protocols focusing on high yield and purity, employing bases like sodium bicarbonate or triethylamine in solvents such as DMF at moderate temperatures (around 60 °C) for 24 hours, followed by purification steps including recrystallization. These protocols, while developed for amino acid-derived morpholines, provide insights applicable to trifluoromethyl-substituted analogs.

| Experiment | Base | Solvent | Temperature (°C) | Time (h) | Purification Steps | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| E12 | NaHCO3 | DMF | 60 | 24 | Drying, washing, drying, recrystallization × 2 | 55 | High purity |

| E13 | Triethylamine | DMF | 60 | 24 | Same as above | 41 | Impurities observed |

| E14 | NaHCO3 | DMF | 25 | 24 | Same as above | 0 | Raw product = LeuCl |

These data indicate the importance of base choice, solvent, and temperature control in optimizing morpholine synthesis.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-2-(trifluoromethyl)morpholine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, reacting 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions forms an epoxide intermediate, which undergoes cyclization with ammonia or amines to yield the morpholine core. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by LC-MS .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the trifluoromethyl group (δ -60 to -70 ppm).

- ¹H/¹³C NMR : Confirms phenyl and morpholine ring protons (e.g., morpholine CH₂ signals at δ 3.6–4.0 ppm).

- LC-MS : Validates molecular weight (MW 261.23 g/mol) and purity.

- X-ray crystallography : Resolves stereochemistry and crystal packing effects .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Stability studies show no degradation over 6 months under these conditions .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorinated morpholine synthesis?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer trifluoromethyl-phenyl coupling.

- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways.

- Catalytic systems : Pd/XPhos ligands enhance selectivity in cross-coupling steps, as shown in analogous trifluoromethylpyridine syntheses .

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The -CF₃ group’s electron-withdrawing nature increases electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance requires tailored ligands (e.g., SPhos). Kinetic studies (via in situ IR) show a 20% yield increase when using THF vs. DMF as solvent .

Q. How can conflicting data in adsorption studies (e.g., surface reactivity vs. bulk phase) be resolved?

- Methodological Answer :

- Controlled environment replication : Conduct experiments in humidity-/O₂-regulated chambers to isolate surface effects.

- Microspectroscopic imaging : Use AFM-IR to map adsorption sites on silica surfaces at nanoscale resolution.

- Comparative kinetics : Compare gas-phase (FTIR) and surface (QCM-D) reaction rates to identify discrepancies .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Acetonitrile vs. toluene alters transition-state stabilization (ΔG‡ varies by 15 kJ/mol).

- Impurity profiles : Residual morpholine precursors (e.g., 2-(trifluoromethyl)phenol) inhibit catalysis. LC-MS quantification of impurities is critical .

Experimental Design Considerations

Q. What controls are essential for assessing biological activity in vitro?

- Methodological Answer :

- Negative controls : Use morpholine derivatives lacking the -CF₃ group (e.g., 2-Phenylmorpholine) to isolate fluorination effects.

- Dose-response curves : Test 0.1–100 µM ranges in triplicate to calculate IC₅₀ values.

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.